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Introduction

BI-1910 is an agonistic human IgG2 monoclonal antibody that targets the Tumor Necrosis

Factor Receptor 2 (TNFR2), also known as TNFRSF1B.[1][2][3] TNFR2 is a compelling target

in immuno-oncology as its expression is largely restricted to immune cells, and it is particularly

upregulated on regulatory T cells (Tregs) within the tumor microenvironment.[1][4][5] BI-1910
functions as a TNFR2 agonist, stimulating the receptor to enhance the activation and

proliferation of key anti-tumor immune cells, including CD4+ and CD8+ T cells, as well as

Natural Killer (NK) cells.[1][3][6][7] Unlike some other approaches, BI-1910 binds selectively to

TNFR2 without blocking the interaction with its natural ligand, TNF-α.[4][7] Preclinical studies

have demonstrated that a mouse surrogate of BI-1910 elicits potent, CD8+ T cell-dependent

anti-tumor activity, both as a monotherapy and in combination with anti-PD-1 agents.[1][5]

These application notes provide a detailed framework for the preclinical evaluation of BI-1910,

outlining key in vitro and in vivo experimental protocols to assess its mechanism of action,

efficacy, and pharmacokinetic/pharmacodynamic profile.

1. Mechanism of Action & Signaling Pathway

BI-1910 exerts its anti-tumor effect by providing a co-stimulatory signal through TNFR2 on

effector immune cells.[3][5] Upon binding, BI-1910 promotes the activation, expansion, and

effector function of CD8+ cytotoxic T cells and CD4+ helper T cells, leading to an enhanced

immune response against tumor cells.[1][4] The expression of TNFR2 on Tregs suggests a
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complex role, but the agonistic approach with BI-1910 has been shown to favor an overall pro-

inflammatory, anti-tumor response.[5][7]
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Caption: Proposed mechanism of action for BI-1910.

Experimental Protocols
In Vitro Efficacy & Potency Assays
These protocols are designed to confirm the agonistic activity of BI-1910 on primary human

immune cells.
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Protocol 2.1.1: T-Cell Activation & Proliferation Assay

Objective: To quantify the ability of BI-1910 to induce activation and proliferation of human T

cells.

Materials:

BI-1910 Antibody

Isotype Control Human IgG2

Human Peripheral Blood Mononuclear Cells (PBMCs)

RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

Anti-CD3 Antibody (for sub-optimal T-cell stimulation)

CFSE (Carboxyfluorescein succinimidyl ester) dye

Flow cytometry antibodies: Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69

96-well U-bottom plates

Methodology:

1. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient

centrifugation.

2. Label PBMCs with CFSE dye according to the manufacturer's protocol to track cell

division.

3. Plate 2 x 10⁵ CFSE-labeled PBMCs per well in a 96-well plate pre-coated with a sub-

optimal concentration of anti-CD3 antibody (e.g., 0.1 µg/mL).

4. Prepare serial dilutions of BI-1910 and isotype control antibody (e.g., from 0.01 ng/mL to

10 µg/mL).
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5. Add antibody dilutions to the appropriate wells. Include "no antibody" and "unstimulated"

controls.

6. Incubate plates for 72-96 hours at 37°C, 5% CO₂.

7. Harvest cells and stain with fluorescently-conjugated antibodies against CD4, CD8, CD25,

and CD69.

8. Acquire data on a flow cytometer.

Data Analysis:

Gate on CD4+ and CD8+ T-cell populations.

Measure the percentage of cells upregulating activation markers (CD25+, CD69+).

Measure proliferation by analyzing the dilution of the CFSE signal.

Calculate EC₅₀ values for activation and proliferation.

Protocol 2.1.2: Cytokine Release Assay

Objective: To measure the profile of cytokines released by T cells upon stimulation with BI-
1910.

Methodology:

1. Set up the T-cell activation assay as described in Protocol 2.1.1.

2. After 48-72 hours of incubation, centrifuge the plate and carefully collect the culture

supernatant from each well.

3. Analyze supernatant for key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) using a multiplex

bead-based immunoassay (e.g., Luminex) or individual ELISA kits according to the

manufacturer's instructions.

Data Analysis:

Generate dose-response curves for each cytokine.
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Compare cytokine levels between BI-1910 treated, isotype control, and unstimulated

wells.

In Vivo Efficacy Studies
This protocol outlines an experiment to evaluate the anti-tumor efficacy of BI-1910 in an

appropriate mouse model. Based on preclinical findings, a syngeneic model in human TNFR2

transgenic mice is recommended to assess the human-specific antibody.[5]
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Caption: Workflow for an in vivo anti-tumor efficacy study.
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Protocol 2.2.1: Syngeneic Tumor Model in hTNFR2 Transgenic Mice

Objective: To assess the anti-tumor activity of BI-1910 alone and in combination with an anti-

PD-1 antibody.

Materials:

C57BL/6 mice transgenic for human TNFR2.

MC38 (colon adenocarcinoma) or B16-F10 (melanoma) syngeneic tumor cell line.[7]

BI-1910, mouse anti-PD-1 antibody, relevant isotype controls, and vehicle (e.g., PBS).

Sterile syringes, needles, and surgical equipment.

Digital calipers.

Methodology:

1. Cell Preparation: Culture MC38 cells under standard conditions. On the day of

implantation, harvest cells and resuspend in sterile, serum-free medium or PBS at a

concentration of 10 x 10⁶ cells/mL.

2. Tumor Implantation: Subcutaneously inject 1 x 10⁶ cells (in 100 µL) into the right flank of

each mouse.

3. Tumor Growth & Randomization: Monitor tumor growth every 2-3 days using calipers.

When tumors reach an average volume of ~100 mm³ (Volume = (length x width²)/2),

randomize mice into treatment groups (n=8-10 per group).[8]

4. Treatment Groups:

Group 1: Vehicle + Isotype Control

Group 2: BI-1910 (e.g., 10 mg/kg, intravenously, weekly)[5]

Group 3: Anti-PD-1 antibody (e.g., 5 mg/kg, intraperitoneally, twice weekly)
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Group 4: BI-1910 + Anti-PD-1 antibody (same dosing regimen)

5. Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal

health daily.

6. Endpoint: The study concludes when tumors in the control group reach the pre-defined

maximum size (e.g., 1500 mm³), or after a set duration. Euthanize mice if they show signs

of excessive toxicity (e.g., >20% body weight loss).

Data Analysis:

Plot mean tumor volume over time for each group.

Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle

control.

Perform statistical analysis (e.g., ANOVA) to determine significant differences between

groups.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies
These protocols are designed to understand the exposure of BI-1910 in vivo and its biological

effect on target immune cells.
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Caption: Integrated workflow for PK/PD studies.

Protocol 2.3.1: Murine Pharmacokinetic Study

Objective: To determine key PK parameters of BI-1910 in mice following a single intravenous

dose.[9][10]

Methodology:

1. Use non-tumor-bearing C57BL/6 or hTNFR2 transgenic mice (n=3-5 per time point or

using serial bleeding).[9]

2. Administer a single IV dose of BI-1910 (e.g., 10 mg/kg).

3. Collect blood samples (~50-100 µL) via submandibular or retro-orbital bleed at pre-defined

time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 1 week).[10][11]

4. Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

5. Centrifuge blood to separate plasma and store plasma at -80°C until analysis.

6. Develop and validate a sandwich ELISA to specifically quantify human IgG2 (BI-1910) in

mouse plasma.

7. Analyze plasma samples to determine BI-1910 concentration at each time point.

Data Analysis:

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK

parameters.

Protocol 2.3.2: Pharmacodynamic Biomarker Analysis

Objective: To measure the effect of BI-1910 treatment on immune cell populations in the

tumor and periphery.

Methodology:
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1. Use tissues collected at the endpoint of the in vivo efficacy study (Protocol 2.2.1).

2. Tumor Processing: Excise tumors, weigh them, and create single-cell suspensions by

mechanical dissociation and enzymatic digestion (e.g., with collagenase/DNase).

3. Blood Processing: Collect terminal blood via cardiac puncture and isolate PBMCs.

4. Flow Cytometry: Stain single-cell suspensions with a panel of antibodies to identify and

quantify key immune populations (e.g., CD4+ T cells, CD8+ T cells, Tregs [FoxP3+], NK

cells) and their activation status (e.g., CD69, Granzyme B).

5. Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin, embed in

paraffin, and perform IHC staining for markers like CD8 to visualize T-cell infiltration into

the tumor.

Data Analysis:

Quantify the number and percentage of different immune cell subsets per milligram of

tumor tissue or per million PBMCs.

Compare cell populations between treatment groups using statistical tests (e.g., t-test or

ANOVA).

Data Presentation
Quantitative data from the described protocols should be summarized in clear, structured tables

for comparative analysis.

Table 1: Representative In Vitro T-Cell Activation Data
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Analyte Readout
BI-1910 EC₅₀
(ng/mL)

Isotype Control
EC₅₀ (ng/mL)

CD8+ T Cells CD69 Upregulation 150.5 >10,000

CD25 Upregulation 210.2 >10,000

Proliferation (% CFSE

low)
450.8 >10,000

CD4+ T Cells CD69 Upregulation 185.3 >10,000

| | Proliferation (% CFSE low) | 512.1 | >10,000 |

Table 2: Representative In Vivo Anti-Tumor Efficacy Data

Treatment Group
Mean Final Tumor
Volume (mm³) ±
SEM

Tumor Growth
Inhibition (%)

p-value vs. Vehicle

Vehicle Control 1450 ± 125 - -

BI-1910 870 ± 95 40.0 <0.05

anti-PD1 798 ± 102 45.0 <0.05

| BI-1910 + anti-PD1 | 348 ± 55 | 76.0 | <0.001 |

Table 3: Representative Murine Pharmacokinetic Parameters (Single 10 mg/kg IV Dose)

Parameter Unit Value

Cₘₐₓ (Max Concentration) µg/mL 150.2

Tₘₐₓ (Time to Max Conc.) hours 0.25

AUC₀-inf (Area Under Curve) µg*h/mL 15,400

t₁/₂ (Half-life) hours 120
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| CL (Clearance) | mL/h/kg | 0.65 |

Table 4: Representative Pharmacodynamic Modulation in Tumors (Day 21)

Biomarker

Vehicle
Control
(Cells/mg
tumor)

BI-1910
Treated
(Cells/mg
tumor)

Fold Change p-value

CD8+ T Cells 150 ± 25 450 ± 50 3.0 <0.01

CD4+ T Cells 200 ± 30 420 ± 45 2.1 <0.05

Regulatory T

Cells (Tregs)
80 ± 15 95 ± 20 1.2 >0.05

| CD8+ / Treg Ratio | 1.88 | 4.74 | 2.5 | <0.01 |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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